An In-Depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride
An In-Depth Technical Guide to 4-Methoxy-3-methylbenzenesulfonyl Chloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-methoxy-3-methylbenzenesulfonyl chloride. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, core reactivity, and strategic applications in modern organic chemistry, grounded in established scientific principles.
Introduction: A Versatile Building Block in Synthesis
4-Methoxy-3-methylbenzenesulfonyl chloride, identified by its CAS number 84910-98-5 , is a substituted aromatic sulfonyl chloride.[1][2] While not as commonly cited as simpler reagents like tosyl chloride, its specific substitution pattern—a methoxy group providing electron-donating resonance and a methyl group offering steric and electronic influence—makes it a valuable tool for fine-tuning molecular properties in complex target synthesis. Its primary utility lies in the highly reliable reactivity of the sulfonyl chloride moiety, which serves as a robust electrophile for introducing the corresponding sulfonyl group into a wide array of molecules, most notably in the formation of sulfonamides, a privileged functional group in medicinal chemistry.
Core Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's physical properties are foundational to its effective use in the laboratory. The key identifiers and computed properties for 4-methoxy-3-methylbenzenesulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84910-98-5 | [1][2] |
| Molecular Formula | C₈H₉ClO₃S | [1][2] |
| Molecular Weight | 220.67 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | JJDPJUVEBAXEDF-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Computed XLogP3 | 2.8 | [2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
Note: An experimental melting point is not widely published. For context, the related compound 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) has a reported melting point of 39-42 °C.[3]
The Chemistry of the Sulfonyl Chloride: A Reliable Electrophile
The synthetic utility of 4-methoxy-3-methylbenzenesulfonyl chloride is dominated by the reactivity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a variety of nucleophiles.
The primary reactions involve nucleophilic substitution at the sulfur center, leading to the displacement of the chloride anion. The most common applications are:
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Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields highly stable sulfonamides. This linkage is a cornerstone of many pharmaceutical compounds.
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Formation of Sulfonate Esters: Reaction with alcohols, typically in the presence of a base, produces sulfonate esters. These esters are often excellent leaving groups in subsequent substitution or elimination reactions.
Representative Synthesis Methodology
The key to this synthesis is the careful control of reaction conditions to ensure the desired regioselectivity. The methoxy group is a strong ortho-, para-director. Since the ortho position to the methoxy group is sterically hindered by the adjacent methyl group, sulfonation is strongly directed to the para position, yielding the desired product.
Detailed Step-by-Step Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a certified fume hood.
Objective: To synthesize 4-methoxy-3-methylbenzenesulfonyl chloride via chlorosulfonation of 2-methylanisole.
Materials:
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2-Methylanisole (CAS 578-58-5)
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Chlorosulfonic acid (CAS 7790-94-5)
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Dichloromethane (anhydrous)
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Crushed ice
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Deionized water
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Sodium bicarbonate (saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet with a bubbler.
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Initial Charge: Charge the flask with 2-methylanisole (1.0 equivalent) and anhydrous dichloromethane.
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Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
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Causality: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature is critical to prevent the formation of undesired side products, such as the other constitutional isomer or di-sulfonated products.
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Reagent Addition: Slowly add chlorosulfonic acid (approx. 1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous evolution of HCl gas will be observed.
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Causality: Slow, controlled addition of the powerful electrophilic reagent is essential to manage the exotherm and ensure reaction selectivity.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Very carefully and slowly, pour the reaction mixture into a separate beaker containing a large amount of crushed ice with vigorous stirring.
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Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the organic product. This must be done slowly as the quenching process is also highly exothermic.
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Workup & Isolation: a. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. b. Extract the aqueous layer twice with dichloromethane. c. Combine all organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.
Applications in Medicinal Chemistry and Drug Development
The true value of 4-methoxy-3-methylbenzenesulfonyl chloride for drug development professionals lies in its role as a scaffold for creating sulfonamides with tailored properties. The sulfonamide functional group is present in a vast range of approved drugs, including antibiotics, diuretics, anticonvulsants, and protease inhibitors.
The specific substitution on the aromatic ring of this reagent allows medicinal chemists to strategically modulate key drug-like properties:
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Lipophilicity and Solubility: The methoxy and methyl groups contribute to the molecule's lipophilicity (XLogP3 = 2.8).[2] This value can be used in models to predict absorption, distribution, metabolism, and excretion (ADME) properties. By introducing this specific aryl sulfonyl group, chemists can fine-tune the overall solubility and cell permeability of a lead compound.
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Metabolic Stability: The methoxy group can be a site of metabolic O-demethylation by cytochrome P450 enzymes. The presence of an adjacent methyl group can provide steric shielding, potentially slowing the rate of metabolism at this position and improving the pharmacokinetic profile of the final drug candidate.
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Target Binding Interactions: The methoxy group's oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. The methyl group provides a well-defined steric element that can be used to probe or occupy specific hydrophobic sub-pockets, enhancing binding affinity and selectivity.
Analytical Characterization: Spectroscopic Signatures
Confirming the structure of the synthesized product is a critical, self-validating step in any protocol. Below are the predicted spectroscopic characteristics for 4-methoxy-3-methylbenzenesulfonyl chloride.
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¹H NMR:
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Aromatic Protons: The three protons on the aromatic ring would appear as a complex multiplet or as distinct signals in the range of δ 7.0-7.9 ppm. The proton ortho to the sulfonyl chloride group would be the most downfield, while the proton ortho to the methoxy group would be the most upfield.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H would be expected around δ 3.9 ppm.
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Methyl Protons (-CH₃): A sharp singlet integrating to 3H would appear further upfield, likely in the range of δ 2.2-2.4 ppm.
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¹³C NMR:
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Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be the most downfield (around δ 155-160 ppm), and the carbon attached to the sulfonyl chloride group would also be significantly downfield.
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Methoxy Carbon: A signal around δ 55-60 ppm.
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Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
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Infrared (IR) Spectroscopy: The most characteristic signals would be the strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
Safety, Handling, and Storage
Trustworthiness in experimental design requires a rigorous approach to safety. 4-methoxy-3-methylbenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also moisture-sensitive.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield when handling this compound.
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Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound reacts with water, potentially liberating HCl gas; therefore, it must be handled under anhydrous conditions.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines. The recommended storage class is for combustible solids.
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Disposal: Dispose of waste in accordance with all local, state, and federal regulations for corrosive chemical waste.
References
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Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]
